,7-Dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, also known as dihydro-pyrazolo azepinone (DPAD), serves as a valuable building block for the synthesis of various heterocyclic compounds with potential therapeutic applications. These compounds belong to the class of pyrazolo[1,5-a]azepines, which have been explored for their diverse biological activities, including:
The unique chemical structure of DPAD allows for the convenient introduction of various functional groups, leading to a diverse library of potential drug candidates.
While primarily used as a synthetic intermediate, DPAD itself has also been investigated for its potential biological properties. Studies suggest that DPAD may possess:
6,7-Dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione is a bicyclic compound characterized by a unique structure that combines pyrrole and azepine moieties. Its molecular formula is C₈H₈N₂O₂, with a molecular mass of 164.16 g/mol. The compound has a melting point range of 277-279 °C and is known for its potential biological activities and synthetic utility in organic chemistry .
The synthesis of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound and its derivatives for further study.
6,7-Dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione has potential applications in medicinal chemistry due to its structural features that may contribute to biological activity. It may serve as a lead compound for developing new pharmaceuticals targeting various diseases. Additionally, its derivatives could be useful in organic synthesis as intermediates for more complex molecules.
Several compounds share structural similarities with 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione. Here are some noteworthy examples:
Uniqueness: The unique bicyclic structure of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione differentiates it from other compounds by providing specific electronic properties and steric configurations that can influence its reactivity and biological interactions.
6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione, commonly known as aldisine, represents a unique bicyclic heterocyclic compound with the molecular formula C₈H₈N₂O₂ and a molecular weight of 164.16 grams per mole [1] [2]. The compound features a fused pyrrole-azepine ring system, where the pyrrole ring is connected to a seven-membered azepine ring containing two carbonyl groups at positions 4 and 8 [1] [3].
The molecular structure consists of a planar pyrrole moiety fused to a partially saturated azepine ring [4]. The compound exhibits an achiral structure with no defined stereocenters, as confirmed by crystallographic analysis [30]. The International Union of Pure and Applied Chemistry name for this compound is 1,5,6,7-tetrahydropyrrolo[2,3-c]azepine-4,8-dione [1].
Conformational analysis reveals that the compound can exist in two major conformational forms: centrosymmetric and twofold symmetric arrangements [20]. Density functional theory calculations suggest that the centrosymmetric conformation is approximately 0.42 kilocalories per mole more stable than the twofold symmetric form [20]. The molecular geometry is characterized by a rigid bicyclic framework with limited conformational flexibility due to the fused ring system [4] [7].
The compound features two hydrogen bond donor sites and two hydrogen bond acceptor sites, with a topological polar surface area of 62 square angstroms [1]. The XLogP3-AA value of -0.2 indicates moderate hydrophilicity [1]. The molecular complexity, as calculated by Cactvs, is 227, reflecting the intricate nature of the fused bicyclic system [1].
Crystallographic investigations of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione derivatives have provided detailed structural information [4] [7]. The related 1-methyl derivative crystallizes in the orthorhombic space group P2₁2₁2₁ with cell parameters a = 8.589 ± 0.003 Å, b = 8.686 ± 0.003 Å, and c = 11.375 ± 0.004 Å [4]. The cell volume is 848.6 ± 0.5 cubic angstroms with a cell temperature of 273 ± 2 Kelvin [4].
The 3-bromo-1-methyl derivative exhibits different crystallographic parameters, crystallizing in the monoclinic space group P1₂₁/c1 with a = 8.108 ± 0.002 Å, b = 14.02 ± 0.004 Å, c = 8.482 ± 0.002 Å, and β = 92.137 ± 0.005° [7]. The cell volume for this derivative is 963.5 ± 0.4 cubic angstroms at 293 ± 2 Kelvin [7].
Refinement statistics for the crystallographic structures show residual factors for significantly intense reflections ranging from 0.0301 to 0.0356, indicating high-quality structural determinations [4] [7]. The goodness-of-fit parameters range from 1.035 to 1.083, confirming the reliability of the crystallographic models [4] [7].
Crystal packing analysis reveals that adjacent molecules are linked through intermolecular hydrogen bonding interactions, particularly nitrogen-hydrogen to oxygen hydrogen bonds [17]. These interactions form extended chains along specific crystallographic axes, contributing to the overall crystal stability [17].
The solubility characteristics of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione are influenced by its molecular structure and hydrogen bonding capacity [2] [9]. The compound exhibits moderate solubility in polar solvents due to its hydrogen bond donor and acceptor sites [1]. The XLogP3-AA value of -0.2 suggests favorable partitioning into aqueous phases compared to lipophilic environments [1].
Commercial suppliers recommend storage in dry conditions at temperatures between 2-8°C, indicating sensitivity to moisture and elevated temperatures [9] [12]. The compound demonstrates limited solubility in nonpolar organic solvents, consistent with its polar surface area of 62 square angstroms [1].
The presence of two amide functionalities contributes to the compound's hydrogen bonding capacity, influencing its dissolution behavior in protic solvents [1] [2]. The rotatable bond count of zero indicates a rigid molecular structure that may limit conformational adaptability in solution [1].
Thermal analysis data for 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione indicates a melting point range of 286-288°C [2]. The predicted boiling point is 555.9 ± 39.0°C, although this value is computationally derived rather than experimentally determined [2].
The high melting point reflects the strong intermolecular interactions present in the crystalline state, including hydrogen bonding networks between adjacent molecules [2] [17]. Differential scanning calorimetry studies would be required to determine specific heat capacity and other thermal transition parameters [38] [40].
The thermal stability of the compound appears adequate for standard laboratory handling conditions, though specific decomposition temperatures have not been experimentally established [9]. Storage recommendations suggest maintaining temperatures below ambient to preserve compound integrity [9] [12].
Stability assessments indicate that 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione requires controlled storage conditions to maintain chemical integrity [9] [12]. The predicted density of 1.352 ± 0.06 grams per cubic centimeter suggests a relatively compact molecular arrangement [2].
The predicted acid dissociation constant (pKa) value of 13.83 ± 0.20 indicates that the compound behaves as a very weak acid under physiological conditions [2]. This property influences its ionization state and potential interactions in biological systems [2].
Chemical stability appears to be enhanced by the aromatic character of the pyrrole ring and the resonance stabilization provided by the conjugated system [1] [3]. The compound demonstrates stability under standard atmospheric conditions when properly stored [9] [12].
The presence of two carbonyl groups provides sites for potential nucleophilic attack, though the electron-withdrawing nature of these groups may also contribute to overall molecular stability [1] [2]. Long-term stability studies under various environmental conditions would provide more comprehensive stability profiles [39] [41].
Nuclear magnetic resonance spectroscopic analysis of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione provides detailed structural confirmation [1] [17]. Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the carbonyl carbons, aromatic carbons of the pyrrole ring, and the aliphatic carbons of the azepine ring [1].
The compound exhibits distinctive nuclear magnetic resonance patterns that differentiate it from related pyrrole and azepine derivatives [17] [20]. Proton nuclear magnetic resonance spectroscopy shows signals corresponding to the pyrrole protons, the methylene protons of the azepine ring, and the amide protons [17].
Chemical shift assignments for the parent compound and its derivatives have been established through comprehensive spectroscopic studies [1] [17]. The aromatic protons of the pyrrole ring typically appear in the downfield region, while the aliphatic protons of the saturated azepine portion appear at higher field [17].
Coupling patterns observed in the proton nuclear magnetic resonance spectra provide information about the connectivity and spatial relationships between different protons in the molecule [17]. The rigid nature of the bicyclic system results in well-defined coupling constants that aid in structural elucidation [17].
Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of key functional groups in 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione [2] [9]. The two carbonyl groups exhibit distinct stretching frequencies in the carbonyl region, typically appearing between 1600-1700 wavenumbers [2].
The nitrogen-hydrogen stretching vibrations of the amide groups appear in the 3200-3500 wavenumber region, providing confirmation of the secondary amide functionalities [2] [9]. The pyrrole ring contributes characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the fingerprint region [2].
Ring breathing modes and out-of-plane bending vibrations provide additional spectroscopic fingerprints that are unique to the fused bicyclic system [2]. The infrared spectrum serves as a reliable identification tool for compound characterization and purity assessment [2] [9].
Hydrogen bonding interactions in the solid state may influence the position and intensity of certain infrared absorption bands, particularly those associated with the nitrogen-hydrogen and carbonyl groups [2] [17]. These spectroscopic features correlate with the crystallographic evidence for intermolecular hydrogen bonding [17].
Ultraviolet-visible spectroscopic analysis of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione reveals absorption characteristics related to the extended conjugated system [19] [20]. The compound exhibits absorption in the ultraviolet region due to π-π* transitions within the aromatic pyrrole system [19].
The presence of carbonyl groups contributes additional n-π* transitions that may appear as weaker absorption bands at longer wavelengths [19] [22]. The specific absorption maxima and extinction coefficients depend on the solvent system and concentration [19].
Related pyrrolopyrazine compounds show similar ultraviolet-visible absorption patterns, with modifications based on the specific heterocyclic framework and substitution patterns [19] [23]. The bicyclic nature of the aldisine structure influences the electronic transitions compared to simpler pyrrole derivatives [19].
Solvent effects on the ultraviolet-visible spectrum provide information about the compound's electronic structure and potential for intermolecular interactions [19]. The absorption characteristics serve as additional confirmation of the compound's identity and purity [19].
Mass spectrometric analysis of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione provides molecular weight confirmation and characteristic fragmentation patterns [1] [21]. The molecular ion peak appears at mass-to-charge ratio 164, corresponding to the molecular weight of the compound [1].
Common fragmentation pathways include alpha-cleavage adjacent to the carbonyl groups, resulting in the formation of acylium ions and neutral radicals [21] [22]. The loss of carbon monoxide from the molecular ion is a characteristic fragmentation pattern for compounds containing carbonyl functionalities [22] [25].
The bicyclic structure influences the fragmentation patterns compared to simpler cyclic compounds [23] [26]. Ring-opening reactions may occur under electron ionization conditions, leading to linear fragment ions [21] [22].
Base peaks in the mass spectrum typically correspond to the most stable fragment ions formed through favorable fragmentation pathways [21] [25]. The mass spectrometric data provides valuable structural information and serves as a definitive identification tool for the compound [1] [21].
The synthesis of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione has been primarily approached through classical methods that establish the fundamental ring system via cyclization reactions. The earliest and most widely studied approach involves the cyclization of appropriately substituted pyrrole-containing carboxylic acid derivatives under acidic conditions [1] [2].
The classical polyphosphoric acid method represents the most established route for constructing the pyrroloazepine framework. This approach typically employs 3-(1-substituted pyrrole-2-carboxamido)propanoic acid derivatives as starting materials, which undergo intramolecular cyclization in the presence of polyphosphoric acid at elevated temperatures of 80-120°C for 2-24 hours [2]. The reaction proceeds through electrophilic aromatic substitution, where the activated pyrrole ring attacks the carbonyl carbon of the carboxylic acid derivative, leading to ring closure and formation of the desired bicyclic lactam structure. This method consistently provides yields in the range of 60-85%, making it a reliable approach for laboratory-scale synthesis [3] [1].
Another classical approach utilizes the Friedel-Crafts acylation strategy, where pre-formed pyrrole derivatives are subjected to intramolecular acylation reactions [4] [5]. This method typically requires Lewis acid catalysts such as aluminum chloride and operates under milder conditions compared to polyphosphoric acid cyclization. However, the yields are generally lower (40-80%) and the method suffers from limited substrate scope due to the sensitivity of the pyrrole ring to acidic conditions [6] [7].
The Beckmann rearrangement has also been explored as a classical route, particularly for accessing ring-expanded systems from cyclic ketoximes [8] [9]. This approach involves the acid-catalyzed rearrangement of appropriately substituted cycloheptanone oximes, leading to the formation of eight-membered lactams that can be further modified to introduce the pyrrole ring. While this method provides good yields (70-85%), it requires multiple synthetic steps and is limited by the availability of suitable ketoxime precursors [8] [10].
Contemporary synthetic methodologies have introduced significant improvements in terms of efficiency, selectivity, and environmental compatibility. Microwave-assisted synthesis has emerged as a particularly powerful tool, enabling rapid cyclization reactions under controlled heating conditions [11] [12]. These methods typically employ microwave irradiation at 80-150°C for 5-30 minutes, resulting in dramatically reduced reaction times and improved yields (70-95%) compared to conventional heating [13] [14].
Flow chemistry applications represent another modern advancement, offering continuous processing capabilities with enhanced safety profiles and improved scalability potential [12]. While still in emerging stages for pyrroloazepine synthesis, flow methods promise to address many of the limitations associated with batch processing, particularly for industrial applications requiring large-scale production.
Gold(I)-catalyzed cascade reactions have been developed as sophisticated modern approaches, employing N-sulfonyl aminoalkynone substrates that undergo cycloisomerization followed by sulfonyl migration and cyclization processes [15]. These methods operate under mild conditions (room temperature to 80°C) and provide good yields (55-85%) with excellent selectivity for the desired regioisomers. The use of catalytic amounts of gold complexes (typically 10 mol%) makes these methods economically viable and environmentally friendly [16] [15].
Multi-component reactions have gained prominence as efficient modern synthetic strategies, allowing the assembly of complex pyrroloazepine structures from simple starting materials in a single operation [17] [18]. These approaches typically involve the reaction of aldehydes, amines, and β-dicarbonyl compounds under catalytic conditions, providing good yields (60-85%) with moderate stereoselectivity [19] [20].
Polyphosphoric acid-mediated cyclization remains the most extensively studied and reliable method for constructing the pyrroloazepine ring system [1] [2]. The mechanism involves protonation of the carboxylic acid group, followed by intramolecular nucleophilic attack of the pyrrole ring at the activated carbonyl carbon. The process typically requires heating at 80-120°C for 2-24 hours, with the polyphosphoric acid serving both as a dehydrating agent and as a source of phosphoric acid to catalyze the cyclization [21] [22].
The effectiveness of this method stems from the ability of polyphosphoric acid to activate carboxylic acids toward nucleophilic attack while simultaneously removing water formed during the cyclization process. The high viscosity of polyphosphoric acid can pose handling difficulties, but this is offset by the consistently high yields (70-85%) and broad substrate scope [1]. The method has been successfully applied to various substituted pyrrole derivatives, including those bearing electron-donating and electron-withdrawing groups [3] [2].
The phosphorus pentoxide/methanesulfonic acid (PPMA) system represents a significant improvement over traditional polyphosphoric acid methods [1] [23]. This reagent combination, typically employed in a 1:9 weight ratio, provides several advantages including reduced reaction times (3-10 minutes), milder reaction conditions (80-100°C), and improved yields (75-90%) [1] [24].
The PPMA system operates through a similar mechanism to polyphosphoric acid but offers enhanced reactivity due to the presence of methanesulfonic acid, which provides superior protonating ability [25] [23]. The resulting solution is less viscous than polyphosphoric acid, making it easier to handle and allowing for better heat transfer during the reaction. This method has proven particularly effective for the synthesis of 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione derivatives, providing clean conversions with minimal side product formation [1] [26].
Ring annulation strategies for pyrroloazepine synthesis encompass both [3+4] and [4+3] approaches, each offering distinct advantages depending on the available starting materials and desired substitution patterns [16] [27]. The [3+4] annulation typically involves the reaction of pyrrole derivatives with four-carbon building blocks, proceeding through nucleophilic addition mechanisms that establish the seven-membered ring while maintaining the integrity of the five-membered pyrrole system [28] [27].
Cascade cyclization reactions represent sophisticated annulation approaches where multiple bond-forming events occur in a controlled sequence [28] [16]. These methods often employ linear precursors containing multiple reactive sites that undergo sequential cyclizations to construct the entire pyrroloazepine framework in a single operation. The high regio- and stereoselectivity observed in these reactions makes them particularly attractive for the synthesis of complex substituted derivatives [16] [29].
Metal-catalyzed annulation techniques have shown excellent selectivity, particularly when employing palladium or gold catalysts [16] [15]. These methods typically involve the formation of organometallic intermediates that undergo insertion and cyclization processes under mild conditions. While the substrate scope may be narrower compared to traditional methods, the efficiency and selectivity of metal-catalyzed approaches make them valuable tools for accessing specific pyrroloazepine derivatives [28] [15].
The development of stereoselective methods for pyrroloazepine synthesis has been driven by the need to access enantiomerically pure compounds for biological evaluation [30] [31]. Chiral auxiliary-controlled approaches have demonstrated high diastereoselectivity (80-95% de) through the use of established auxiliaries such as Evans oxazolidinones [30] [32]. These methods require additional steps for auxiliary installation and removal but provide predictable stereochemical outcomes [31] [33].
Asymmetric catalysis using chiral phosphoric acids and other organocatalysts has shown promising results, with enantioselectivities ranging from 85-98% ee [30] [34]. The substrate scope for these methods continues to expand as new catalyst systems are developed and optimized [35] [6]. Particularly notable are the applications of chiral Brønsted acids in intramolecular cyclization reactions, which provide excellent enantiocontrol while operating under mild reaction conditions [35] [34].
Substrate-controlled stereoselective approaches rely on the inherent chirality present in starting materials to direct the stereochemical outcome of cyclization reactions [31] [32]. While these methods may provide only moderate selectivity (60-85% de), they offer the advantage of not requiring additional chiral reagents or catalysts. The development of more sophisticated substrate designs continues to improve the selectivity of these approaches [31] [36].
The application of green chemistry principles to pyrroloazepine synthesis has become increasingly important as environmental concerns drive the development of more sustainable synthetic methods [37] [38]. Atom economy considerations have led to the development of multicomponent reactions and domino processes that minimize waste formation while maximizing the incorporation of starting material atoms into the final product [37] [39].
Microwave-assisted synthesis represents a significant advancement in energy efficiency, reducing reaction times from hours to minutes while often improving yields [11] [12]. These methods align with green chemistry principles by minimizing energy consumption and reducing the need for extended heating periods [38] [14]. The use of microwave irradiation has proven particularly effective for cyclization reactions, enabling rapid heating to optimal reaction temperatures while maintaining precise temperature control [13] [40].
Solvent reduction strategies have been implemented through the development of solvent-free mechanochemical approaches and the use of water as a reaction medium [37] [39]. Aqueous Mannich reactions and other water-based processes have shown promise for pyrroloazepine synthesis, though substrate scope limitations remain a challenge [11] [41]. The development of water-compatible catalysts and reaction conditions continues to expand the applicability of aqueous synthetic methods [37] [42].